1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide
Description
1-(6-Phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a 6-phenoxypyrimidin-4-yl substituent at the piperidine’s nitrogen (position 1) and a 3-phenylpropyl group attached to the carboxamide’s nitrogen. While its exact biological activity is unspecified in available literature, analogs with similar scaffolds are reported as antiviral or enzyme inhibitors .
Properties
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-25(26-15-7-10-20-8-3-1-4-9-20)21-13-16-29(17-14-21)23-18-24(28-19-27-23)31-22-11-5-2-6-12-22/h1-6,8-9,11-12,18-19,21H,7,10,13-17H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJKIKARENBZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(6-Phenoxypyrimidin-4-yl)piperidine-4-carboxylic Acid
This intermediate is synthesized through sequential functionalization of the piperidine ring:
Piperidine-4-carboxylic Acid Activation
Piperidine-4-carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS in dichloromethane (DCM). This facilitates subsequent nucleophilic substitutions.
Introduction of the 6-Phenoxypyrimidin-4-yl Group
The activated ester undergoes nucleophilic aromatic substitution (NAS) with 4-chloro-6-phenoxypyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The reaction typically achieves 70–85% yield after 12–24 hours:
Key Optimization :
Synthesis of N-(3-Phenylpropyl)piperidine-4-carboxamide
The carboxamide bond is formed via coupling Intermediate A with 3-phenylpropylamine:
Amidation Reaction
Intermediate A is reacted with 3-phenylpropylamine in tetrahydrofuran (THF) using Hünig’s base (DIPEA) as a catalyst. The reaction proceeds at room temperature for 6–8 hours, yielding the target compound in 65–75% yield:
Purification :
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Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted amine and byproducts.
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Final recrystallization from ethanol/water enhances purity to >98%.
Alternative Routes and Comparative Analysis
Suzuki-Miyaura Coupling for Pyrimidine Functionalization
An alternative approach involves constructing the pyrimidine ring post-piperidine functionalization. A patented method utilizes a Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated pyrimidine:
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Synthesis of 4-Bromo-6-phenoxypyrimidine : Bromination of 6-phenoxypyrimidin-4-ol using PBr₃.
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Coupling with Piperidine-4-carboxylic Acid Boronic Ester :
This method achieves higher regioselectivity (>90%) but requires stringent anhydrous conditions.
Reductive Amination for Piperidine Ring Formation
A patent describes the hydrogenation of a pyridine precursor to form the piperidine ring:
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Pyridine Intermediate : 4-Cyanopyridine is alkylated with phenoxyethyl bromide.
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine to piperidine, followed by hydrolysis of the nitrile to carboxylic acid.
This route is less efficient (50–60% yield) due to competing over-reduction.
Critical Analysis of Methodologies
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 70–85% | Simple reagents, scalable | Moderate regioselectivity |
| Suzuki-Miyaura Coupling | 80–90% | High selectivity, mild conditions | Costly catalysts, sensitive to moisture |
| Reductive Amination | 50–60% | Avoids harsh bases | Low yield, side reactions |
Chemical Reactions Analysis
Types of Reactions: 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrimidine rings, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution; electrophilic reagents like bromine for electrophilic substitution.
Major Products:
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include alcohols or amines.
- Substitution products depend on the specific reagents used but can include halogenated derivatives or other functionalized compounds.
Scientific Research Applications
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or neurotransmission, depending on its specific interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The table below summarizes key structural and synthetic parameters of the target compound and its analogs:
*Molecular weight estimates: Target ≈429.5 g/mol; (R)-N-(4-Fluorobenzyl) analog ≈403.5 g/mol.
Key Comparisons
Core Structure and Substituent Effects
- Piperidine-4-carboxamide Backbone: All compounds share this core, which is critical for interactions with biological targets. 4-Fluorobenzyl (SARS-CoV-2 inhibitor, ) introduces electron-withdrawing fluorine, possibly enhancing target selectivity.
- Heterocyclic Substituents: The target’s 6-phenoxypyrimidine contrasts with oxazole derivatives in HCV inhibitors . Oxazoles are smaller and may favor different binding pockets. 2-Amino-6-chloropyrimidine () introduces hydrogen-bond donors (NH2) and halogen atoms, which could modulate solubility and target engagement.
Research Implications
- Therapeutic Potential: The target’s phenoxypyrimidine group positions it as a candidate for kinase or protease inhibition, analogous to HCV/SARS-CoV-2 inhibitors.
- Optimization Opportunities : Replacing the 3-phenylpropyl group with fluorinated or polar substituents (e.g., 4-fluorobenzyl ) could enhance bioavailability or target affinity.
Note: Molecular formulas and weights are calculated based on structural data where explicit values were unavailable in evidence.
Biological Activity
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a piperidine ring, a pyrimidine moiety, and a phenoxy group, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 416.5 g/mol.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral activities, particularly against HIV. Derivatives of pyrimidine have been shown to inhibit HIV reverse transcriptase, making them potential candidates for treating HIV infections and related diseases such as AIDS . The structural characteristics of this compound may enhance its affinity for viral targets.
Anticancer Activity
The anticancer potential of this compound is noteworthy. Studies have shown that piperidine derivatives can activate various molecular pathways leading to apoptosis in cancer cells. For instance, the activation of the NF-κB and PI3K/Akt signaling pathways has been linked to the induction of apoptosis in breast cancer cells when treated with piperine, a compound structurally related to piperidine .
- Caspase Activation : Piperidine derivatives can induce apoptosis through caspase-dependent pathways. For example, treatment with piperine leads to mitochondrial membrane disruption, resulting in the release of cytochrome c and subsequent activation of caspases that promote cell death .
- Cell Cycle Arrest : Research indicates that these compounds can inhibit cell cycle regulators such as CDK-4/6 and CDK-2/cyclin complexes, leading to G1/S phase arrest in cancer cells .
- Tumor Migration Inhibition : Piperine has also been shown to inhibit tumor migration in glioma cells when combined with other treatments, suggesting a multifaceted approach to cancer therapy .
Structure-Bioactivity Relationship
The unique combination of functional groups in this compound sets it apart from other compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Pyrimidine Derivative A | Pyrimidine ring + alkoxy group | Antiviral | Lacks piperidine structure |
| Piperazine Analog B | Piperazine ring + phenoxy group | Anticancer | No pyrimidine component |
| Phenoxypyrimidine C | Phenoxy + pyrimidine | Antiviral | No piperidine or propyl chain |
The presence of both phenoxy and pyrimidine functionalities along with the piperidine ring provides distinct pathways for therapeutic action, potentially enhancing efficacy against viral infections and tumors.
Study on Antiviral Activity
A study conducted on a series of pyrimidine derivatives demonstrated their ability to inhibit HIV reverse transcriptase effectively. The results indicated that modifications in the phenoxy and piperidine components could optimize antiviral activity, suggesting further exploration into this compound for HIV treatment .
Study on Anticancer Mechanisms
In another study focusing on breast cancer cell lines, treatment with related piperidine compounds resulted in significant apoptosis via mitochondrial pathways. The study highlighted the importance of the structural components in mediating these effects and suggested potential clinical applications for compounds like this compound in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide, and how can yield and purity be maximized?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the piperidine-4-carboxamide core via coupling reactions. For example, carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form amide bonds between piperidine and arylpropylamine intermediates .
- Step 2: Introduction of the 6-phenoxypyrimidin-4-yl group through nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
- Critical Parameters:
- Temperature: Reactions often proceed at 0–5°C for amide bond formation to minimize side reactions.
- Solvent Choice: Dichloromethane (DCM) or chloroform under inert atmospheres (argon/nitrogen) improves stability of intermediates .
- Purification: Column chromatography (silica gel) or preparative HPLC achieves >95% purity. HRMS and NMR (¹H/¹³C) are essential for structural validation .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
Methodological Answer:
- X-ray Crystallography: Resolves 3D conformation, highlighting intramolecular interactions (e.g., hydrogen bonding between the carboxamide and pyrimidine moieties) .
- NMR Spectroscopy: ¹H NMR distinguishes substituents on the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups) and phenoxy aromatic protons (δ 6.8–7.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₃₁H₃₃N₅O₂) with <2 ppm error .
Q. What are the key physicochemical properties influencing its bioavailability and experimental handling?
Methodological Answer:
- Solubility: Low aqueous solubility (logP ~4.2) necessitates DMSO or ethanol for in vitro studies .
- Stability: Degrades under prolonged UV exposure; store at –20°C in amber vials .
- Melting Point: ~180–185°C (DSC analysis), indicating suitability for solid-state formulations .
Advanced Research Questions
Q. How does structural modification of the N-(3-phenylpropyl) group impact biological activity?
Methodological Answer:
- Case Study: Replacing the 3-phenylpropyl group with N-(4-dimethylaminobenzyl) () increased affinity for serotonin receptors (Ki = 12 nM vs. 45 nM for the parent compound) due to enhanced π-π stacking .
- SAR Analysis:
- Hydrophobic Substituents: Longer alkyl chains (e.g., propyl vs. methyl) improve membrane permeability but reduce solubility .
- Electron-Withdrawing Groups: Fluorine or chlorine on the phenyl ring enhances metabolic stability in microsomal assays .
Q. What conflicting data exist regarding its mechanism of action, and how can these be resolved?
Methodological Answer:
Q. How can computational modeling guide the design of derivatives with improved selectivity?
Methodological Answer:
- Docking Studies: AutoDock Vina predicts binding poses in Akt’s PH domain (binding energy ≤ –9.5 kcal/mol) .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates robust binding .
- ADMET Prediction: SwissADME models optimize logP (ideal: 2–3) and reduce hERG liability (IC₅₀ >10 μM) .
Data Contradiction Analysis
Q. How do variations in assay conditions affect reported IC₅₀ values for this compound?
Methodological Answer:
- Example Discrepancy: IC₅₀ ranges from 50 nM (kinase assays, pH 7.4) to 1.2 μM (cell-based assays, serum-containing media) .
- Key Variables:
- Serum Protein Binding: 90% binding in fetal bovine serum reduces free drug concentration .
- pH Sensitivity: Protonation of the piperidine nitrogen (pKa ~8.5) alters membrane permeability in acidic microenvironments .
Advanced Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
